molecular formula C18H23N3O2 B5739945 N'-[4-(dipropylamino)benzylidene]-2-furohydrazide

N'-[4-(dipropylamino)benzylidene]-2-furohydrazide

Cat. No. B5739945
M. Wt: 313.4 g/mol
InChI Key: AIASUMBSSOOSMH-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(dipropylamino)benzylidene]-2-furohydrazide, also known as DBF, is a small organic molecule that has attracted significant attention from the scientific community due to its potential applications in various fields. DBF is a furohydrazide derivative that has been extensively studied for its biological and pharmacological properties.

Mechanism of Action

The mechanism of action of N'-[4-(dipropylamino)benzylidene]-2-furohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, N'-[4-(dipropylamino)benzylidene]-2-furohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and anti-inflammatory properties, and it is believed that N'-[4-(dipropylamino)benzylidene]-2-furohydrazide exerts its effects through this mechanism. N'-[4-(dipropylamino)benzylidene]-2-furohydrazide has also been shown to inhibit the activity of viral proteases, which are enzymes involved in the replication of certain viruses.
Biochemical and Physiological Effects:
N'-[4-(dipropylamino)benzylidene]-2-furohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that N'-[4-(dipropylamino)benzylidene]-2-furohydrazide can induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of certain viruses, and reduce inflammation. In vivo studies have shown that N'-[4-(dipropylamino)benzylidene]-2-furohydrazide can reduce tumor growth in animal models of cancer and improve cognitive function in animal models of Alzheimer's disease. N'-[4-(dipropylamino)benzylidene]-2-furohydrazide has also been shown to have insecticidal and fungicidal properties, making it a potential candidate for developing eco-friendly pesticides.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-[4-(dipropylamino)benzylidene]-2-furohydrazide is its ease of synthesis and high yield. N'-[4-(dipropylamino)benzylidene]-2-furohydrazide is also relatively stable and can be stored for extended periods without significant degradation. However, one of the main limitations of N'-[4-(dipropylamino)benzylidene]-2-furohydrazide is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of N'-[4-(dipropylamino)benzylidene]-2-furohydrazide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N'-[4-(dipropylamino)benzylidene]-2-furohydrazide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N'-[4-(dipropylamino)benzylidene]-2-furohydrazide. Another area of interest is the development of N'-[4-(dipropylamino)benzylidene]-2-furohydrazide-based materials with novel properties such as catalytic activity or gas storage capacity. Additionally, more research is needed to fully understand the mechanism of action of N'-[4-(dipropylamino)benzylidene]-2-furohydrazide and its potential applications in medicine, agriculture, and material science.

Synthesis Methods

N'-[4-(dipropylamino)benzylidene]-2-furohydrazide can be synthesized using a simple one-pot reaction between 4-(dipropylamino)benzaldehyde and 2-furoic acid hydrazide in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final product by sodium borohydride. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

N'-[4-(dipropylamino)benzylidene]-2-furohydrazide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N'-[4-(dipropylamino)benzylidene]-2-furohydrazide has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. It has also been studied as a potential therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, N'-[4-(dipropylamino)benzylidene]-2-furohydrazide has been shown to have insecticidal and fungicidal properties, making it a potential candidate for developing eco-friendly pesticides. In material science, N'-[4-(dipropylamino)benzylidene]-2-furohydrazide has been used as a building block for the synthesis of novel materials such as metal-organic frameworks and covalent organic frameworks.

properties

IUPAC Name

N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-3-11-21(12-4-2)16-9-7-15(8-10-16)14-19-20-18(22)17-6-5-13-23-17/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,20,22)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIASUMBSSOOSMH-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.